1-Naphthalenol, 7,8-dihydro-

Description

Historical Context and Evolution of Research on Partially Saturated Naphthalene (B1677914) Derivatives

The exploration of naphthalene and its derivatives dates back to the 19th century, with initial discoveries focused on the fully aromatic parent compound. ijpsjournal.com However, the selective saturation of one of the aromatic rings to create partially saturated derivatives like dihydronaphthalenes opened up new avenues for chemical synthesis and exploration. Early research was often centered on understanding the fundamental reactivity and properties of these systems. Over time, the focus has shifted towards harnessing their synthetic utility. The development of new catalytic methods, particularly those involving transition metals like rhodium and palladium, has revolutionized the synthesis of these compounds, allowing for greater control over their stereochemistry. nih.govhkbu.edu.hkhkbu.edu.hkacs.org This has been a critical advancement, as the biological activity of many molecules is highly dependent on their three-dimensional arrangement.

General Significance of Reduced Naphthalene Scaffolds in Organic Synthesis and Chemical Biology

Reduced naphthalene scaffolds are considered "privileged structures" in medicinal chemistry. hkbu.edu.hkhkbu.edu.hk This means they are molecular frameworks that can bind to multiple biological targets with high affinity, making them valuable starting points for drug discovery. Their utility stems from their rigid, yet three-dimensional, shape which allows for the precise positioning of functional groups to interact with biological macromolecules like proteins and nucleic acids.

In organic synthesis, these scaffolds serve as versatile intermediates for the construction of more complex molecules, including natural products and their analogues. nih.gov The presence of both an aromatic ring and a saturated portion allows for a wide range of chemical transformations, enabling chemists to build molecular complexity in a controlled manner. For instance, the hydroxyl group and the double bond in 1-Naphthalenol, 7,8-dihydro- can be selectively modified to introduce new functionalities.

The significance of these scaffolds extends to chemical biology, where they are used as probes to study biological processes. For example, derivatives of dihydronaphthalenol have been investigated for their ability to interact with DNA and for their potential as anti-inflammatory agents. hkbu.edu.hk

Research Trajectories and Future Outlook for 1-Naphthalenol, 7,8-dihydro-

Current research on 1-Naphthalenol, 7,8-dihydro- and related systems is focused on several key areas. A major thrust is the development of even more efficient and selective synthetic methods. This includes the use of novel catalysts and the exploration of new reaction pathways to access these molecules with high purity and in a cost-effective manner. nih.govresearchgate.net

Another important direction is the expansion of their applications in medicinal chemistry. mdpi.comresearchgate.net Researchers are actively designing and synthesizing new dihydronaphthalenol derivatives with the aim of discovering new therapeutic agents for a variety of diseases. mdpi.comresearchgate.netnih.gov This includes efforts to improve the drug-like properties of these molecules, such as their solubility and metabolic stability. nih.gov

The future of research in this area looks bright, with the potential for dihydronaphthalenol systems to play an increasingly important role in the development of new medicines and materials. As our understanding of the relationship between molecular structure and function grows, so too will our ability to design and synthesize novel reduced naphthalene scaffolds with tailored properties for specific applications. The continued exploration of compounds like 1-Naphthalenol, 7,8-dihydro- will undoubtedly lead to exciting new discoveries in the years to come.

Compound Data

| Property | Value |

| Chemical Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| Appearance | White to Light Yellow Solid |

| Melting Point | 73.5-74.5 °C |

| Boiling Point | 264.3±29.0 °C (Predicted) |

| Density | 1.142±0.06 g/cm³ (Predicted) |

| pKa | 10.15±0.20 (Predicted) |

| Synonyms | 7,8-Dihydro-1-naphthol, 8-Hydroxy-1,2-dihydronaphthalene, 7,8-Dihydronaphthalen-1-ol |

Table 1: Physicochemical Properties of 1-Naphthalenol, 7,8-dihydro- cymitquimica.comchemicalbook.com

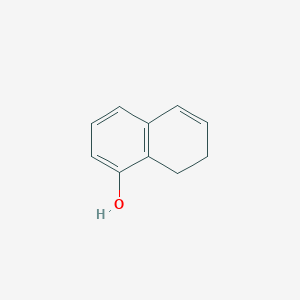

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7,11H,2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNUOUOMYPMVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51927-48-1 | |

| Record name | 7,8-Dihydronaphthalen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051927481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-DIHYDRONAPHTHALEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW8M711A3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Transformations and Reactivity of 1 Naphthalenol, 7,8 Dihydro

Mechanistic Studies of Reaction Pathways

Radical-Mediated Transformations

Hydroxyl radicals are highly reactive electrophilic species that readily add to the aromatic rings of naphthols. researchgate.net Theoretical studies, using Density Functional Theory (DFT), on the reaction of •OH with 1-naphthol (B170400) have shown that the addition can occur at various positions on the naphthalene (B1677914) ring system. researchgate.net For 1-naphthol, the most favorable sites for •OH addition are the C1 and C4 positions, leading to the formation of •OH-adducts. researchgate.net The reaction rate constant for the reaction of •OH with 1-naphthol has been determined to be (9.63 ± 0.04) × 10⁹ M⁻¹s⁻¹. researchgate.net

The subsequent pathways of these radical adducts can lead to the formation of various oxidation products, including dihydroxynaphthalenes and naphthoquinones. researchgate.net For instance, the kinetically favored C4-adduct of 1-naphthol is a key intermediate in its oxidation pathway. researchgate.net It is plausible that 1-Naphthalenol, 7,8-dihydro- would exhibit similar reactivity towards hydroxyl radicals, with addition likely occurring at the aromatic ring, leading to hydroxylated and subsequently oxidized products. The presence of the dihydro-substituents may influence the regioselectivity of the hydroxyl radical attack.

Theoretical studies on the oxidation of naphthalene by hydroxyl radicals further support the formation of 1-naphthol as a major product at temperatures below 410 K, proceeding through an OH-addition pathway with a negative activation energy for the initial step. nih.govresearchgate.net This highlights the favorability of hydroxyl radical addition to the naphthalene ring system.

Table 1: Reaction Rate Constants of Hydroxyl Radical with Naphthols

| Compound | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|

| 1-Naphthol | (9.63 ± 0.04) × 10⁹ | researchgate.net |

The photochemical reactions of naphthols with superoxide radicals (O₂•⁻) are of interest in atmospheric and environmental chemistry. Studies on 1-naphthol have shown that it undergoes photochemical transformation in the presence of superoxide radicals, which can be generated by the UV irradiation of a sensitizer like riboflavin. cdnsciencepub.comscholaris.cacdnsciencepub.com

The reaction between 1-naphthol and superoxide radicals proceeds with a second-order rate constant estimated to be (3.64 ± 0.17) × 10⁸ L mol⁻¹ s⁻¹. cdnsciencepub.comresearchgate.net The reaction is initiated by electron transfer from the superoxide radical to 1-naphthol, forming a naphthoxyl radical. scholaris.ca This radical intermediate can then react further with another superoxide radical to yield products such as 1,4-naphthoquinone (B94277) and 2,3-epoxyresin-2,3-dihydro-1,4-naphthoquinone. cdnsciencepub.comscholaris.ca The reaction rate is influenced by factors such as the initial concentration of 1-naphthol, pH, and the concentration of the photosensitizer. cdnsciencepub.comscholaris.ca

Given the structural similarity, it is anticipated that 1-Naphthalenol, 7,8-dihydro- would also be susceptible to photochemical reactions with superoxide radicals, likely proceeding through a similar radical-mediated mechanism to form quinone-type and other oxidized products.

Table 2: Kinetic Data for the Photochemical Reaction of 1-Naphthol with Superoxide Radicals

| Parameter | Value | Reference |

|---|---|---|

| Second-order rate constant | (3.64 ± 0.17) × 10⁸ L mol⁻¹ s⁻¹ | cdnsciencepub.comresearchgate.net |

Isomerization Mechanisms

Base-catalyzed isomerization is a known transformation for dihydronaphthols. For instance, 5,8-dihydro-1-naphthol can undergo isomerization under basic conditions. acs.orgacs.org This type of reaction typically involves the deprotonation of the hydroxyl group, followed by a rearrangement of the double bonds within the ring system to achieve a more stable isomeric form. The specific conditions, such as the base used and the solvent system, can influence the reaction pathway and the final product distribution. While specific studies on the base-catalyzed isomerization of 1-Naphthalenol, 7,8-dihydro- are not detailed in the provided search results, the principles observed with other dihydronaphthol isomers suggest that it could also be susceptible to similar rearrangements.

Oxidation Reactions

Beyond radical-mediated pathways, 1-Naphthalenol, 7,8-dihydro- is expected to undergo various oxidation reactions. The phenolic hydroxyl group and the partially saturated ring are both susceptible to oxidation.

Microbial oxidation of naphthols has been shown to produce dihydroxynaphthalene isomers. researchgate.net For example, the mutant strain Pseudomonas fluorescens TTC1 can oxidize 1- and 2-naphthols to different dihydroxynaphthalenes through the formation of unstable dihydrodiol intermediates. researchgate.net It is conceivable that 1-Naphthalenol, 7,8-dihydro- could be a substrate for similar enzymatic oxidation processes.

Chemical oxidation of 1-naphthol can lead to the formation of 1,4-naphthoquinone. nih.gov This transformation is significant in biological systems, as 1,4-naphthoquinone can react with essential thiol groups, potentially affecting cellular processes. nih.gov The oxidation of 1-Naphthalenol, 7,8-dihydro- would likely also yield quinone-type structures, with the exact product depending on the oxidant and reaction conditions. The presence of the dihydro-substituents could lead to the formation of partially saturated quinone derivatives.

Autoxidation Processes in Aqueous Media

The autoxidation of naphthols, including 7,8-dihydro-1-naphthalenol, in aqueous environments is often mediated by oxidizing radicals such as the hydroxyl radical (•OH). In these processes, the initial reaction involves the addition of the •OH radical to the aromatic ring. For 1-naphthol, this addition can occur at various positions, with C1 and C4 being particularly favorable. This leads to the formation of transient •OH-adducts.

These adducts are intermediates that can undergo further oxidation. Subsequent reactions can lead to the formation of more stable products, including dihydroxynaphthalenes and naphthoquinones. The exact product distribution depends on the reaction conditions, including pH and the presence of other reactive species like oxygen. At a basic pH, the reaction can proceed via the formation of a naphthoxyl radical, which is also an important transient species in the oxidation pathway.

Enzymatic Oxidation by Naphthol-2-Hydroxylase (e.g., of 1-Naphthol)

While specific enzymatic oxidation data for 7,8-dihydro-1-naphthalenol is not detailed, the enzymatic oxidation of the closely related compound 1-naphthol provides a well-characterized example of a relevant biotransformation. The enzyme 1-Naphthol-2-hydroxylase (1-NH), isolated from the carbaryl-degrading Pseudomonas strain C4, catalyzes the ortho-hydroxylation of 1-naphthol. researchgate.net

This enzyme is a homodimer and belongs to the FAD-containing external flavin mono-oxygenase group of oxidoreductases. researchgate.net The reaction requires NADPH as a cofactor and consumes one mole of molecular oxygen per mole of NADPH oxidized. researchgate.net The enzyme specifically converts 1-naphthol into 1,2-dihydroxynaphthalene. researchgate.net This hydroxylation is a critical step in the metabolic pathway of carbaryl, initiating the breakdown of the aromatic ring system. researchgate.net

| Enzyme Property | Description |

| Enzyme Name | 1-Naphthol-2-hydroxylase (1-NH) |

| Source | Pseudomonas sp. strain C4 |

| Enzyme Class | Oxidoreductase (external flavin mono-oxygenase) |

| Substrate | 1-Naphthol |

| Product | 1,2-Dihydroxynaphthalene |

| Cofactors | FAD, NADPH, O₂ |

| Optimal pH | 8.0 |

Hydrodeoxygenation and Hydrogenation Reactions

Hydrodeoxygenation (HDO)

Hydrodeoxygenation is a reaction that removes the hydroxyl group from the naphthalenol ring system, converting it into the corresponding dihydronaphthalene. This transformation is valuable for producing arenes from phenolic compounds. One effective method utilizes a heterogeneous palladium on carbon (Pd/C) catalyst. In this process, hydrazine (N₂H₄) serves as a hydrogen donor, offering an alternative to using high-pressure molecular hydrogen. This approach allows for the efficient conversion of naphthols and other phenolic compounds into their deoxygenated aromatic counterparts under accessible reaction conditions. researchgate.net

Hydrogenation

The hydrogenation of the 1-naphthalenol ring system can be directed toward either the substituted (phenolic) ring or the unsubstituted ring, depending on the catalyst and reaction conditions.

Hydrogenation of the Unsubstituted Ring: Selective hydrogenation of the non-phenolic ring of 1-naphthol can yield 5,6,7,8-tetrahydro-1-naphthol. This reaction has been studied using various supported metal catalysts in supercritical carbon dioxide, which can enhance catalyst activity and selectivity at lower temperatures. For instance, a nickel boride (NiB) nanocatalyst supported on a USY zeolite has shown high activity and selectivity for this transformation.

Hydrogenation of the Substituted Ring: The partially saturated ring of 7,8-dihydro-1-naphthalenol can also be reduced. Using certain catalysts like a nickel-aluminum (Ni-Al) alloy in an aqueous base, 1-naphthol can be reduced to products including 1,2,3,4-tetrahydro-1-naphthol (1-tetralol).

Full Hydrogenation: Complete saturation of both rings of 1-naphthol to form 1-decalol can be achieved under more forcing conditions or with highly active catalysts, such as rhodium-on-alumina, at moderate hydrogen pressures.

| Catalyst | Primary Product from 1-Naphthol |

| NiB/USY Zeolite | 5,6,7,8-Tetrahydro-1-naphthol |

| Ni-Al Alloy | 1,2,3,4-Tetrahydro-1-naphthol and 1-Tetralone |

| Rhodium-on-alumina | 1-Decalol (mixture of isomers) |

Rearrangement and Ring Contraction Reactions (e.g., to Indanes using 7,8-dihydro-1-naphthalenol as a reactant)

Ring contraction reactions provide a pathway to decrease the size of a carbocyclic ring. These transformations are often driven by the formation of a more stable carbocation intermediate or the relief of ring strain. A common mechanism for such rearrangements is an acid-induced, carbocation-mediated process, which falls under the category of Wagner-Meerwein rearrangements.

Protonation: The hydroxyl group is protonated by a strong acid to form a good leaving group (water).

Carbocation Formation: Loss of a water molecule generates a secondary carbocation on the saturated ring.

Rearrangement: A 1,2-alkyl shift occurs, where a bond from the adjacent aromatic ring migrates to the carbocation center. This step is the key ring-contracting event, transforming the six-membered saturated ring into a five-membered ring fused to the benzene ring, resulting in a more stable tertiary benzylic carbocation.

Deprotonation: Loss of a proton would then yield a stable, substituted indane derivative.

This type of cationic rearrangement is a known strategy for synthesizing complex molecular cores.

Derivatization and Functional Group Interconversions

The hydroxyl group of 7,8-dihydro-1-naphthalenol is a key site for derivatization, allowing for the synthesis of various ethers and esters.

Etherification: Ethers can be synthesized via reactions such as the Williamson ether synthesis, where the naphthol is first deprotonated with a base to form a nucleophilic naphthoxide ion, which then reacts with an alkyl halide. Alternatively, solid acid catalysts can be used for the etherification of naphthols with alcohols, such as methanol or ethanol, providing a more environmentally friendly route.

Esterification: Esters are readily formed by reacting the naphthol with acylating agents like acid chlorides or anhydrides. This reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. For example, reaction with adipoyl chloride in the presence of a base and a phase-transfer catalyst can produce the corresponding polyester. researchgate.net

The partially saturated ring in 7,8-dihydro-1-naphthalenol offers sites for further chemical modification, primarily through hydrogenation or dehydrogenation.

Formation of Condensed Heterocyclic Systems (e.g., Dihydronaphthofurans from Naphthols)

The formation of condensed heterocyclic systems, such as dihydronaphthofurans, from naphthol precursors is a significant area of research in synthetic organic chemistry. While numerous methods exist for the synthesis of dihydronaphthofurans from 1-naphthol and 2-naphthol (B1666908), specific studies detailing the direct transformation of 1-Naphthalenol, 7,8-dihydro- into such systems are not extensively documented in readily available scientific literature. However, the general reactivity of naphthols provides a foundational understanding of the potential pathways through which 1-Naphthalenol, 7,8-dihydro- could be utilized to form these condensed heterocycles.

The synthesis of dihydronaphthofurans from naphthols often involves annulation reactions, where a furan (B31954) ring is fused to the naphthalene core. These transformations can be achieved through various strategies, including reactions with α,β-unsaturated compounds, alkynes, or other suitable reagents that can undergo cyclization with the naphthol moiety.

For instance, a common approach involves the reaction of a naphthol with a molecule containing a leaving group and a functional group that can react with the hydroxyl group of the naphthol and an adjacent carbon atom on the naphthalene ring. This process, often catalyzed by a base or a transition metal, leads to the formation of the furan ring.

Another strategy is the intramolecular cyclization of a substituted naphthol, where a pre-installed side chain on the naphthalene ring undergoes a ring-closing reaction to form the heterocyclic system. While these general principles are well-established for naphthols, their direct application to 1-Naphthalenol, 7,8-dihydro- would require specific investigation to determine the feasibility and outcome of such reactions, considering the electronic and steric effects of the dihydro-substituent.

The following table summarizes general methods for the synthesis of dihydronaphthofurans from naphthol derivatives, which could theoretically be adapted for 1-Naphthalenol, 7,8-dihydro-.

| Reaction Type | Reagents/Conditions | Product Type |

| Annulation | α,β-unsaturated ketones, base | Dihydronaphthofuran |

| Cycloaddition | Alkynes, transition metal catalyst | Dihydronaphthofuran |

| Intramolecular Cyclization | Substituted naphthol with a side chain, acid or base catalyst | Dihydronaphthofuran |

Detailed Research Findings:

Specific research on the formation of dihydronaphthofurans from 1-Naphthalenol, 7,8-dihydro- is not prominently featured in the reviewed literature. The majority of published studies focus on the reactions of fully aromatic naphthols. Therefore, the detailed research findings presented here are based on analogous reactions with other naphthol derivatives, providing a predictive framework for the potential reactivity of 1-Naphthalenol, 7,8-dihydro-.

Further experimental investigation is necessary to elucidate the specific reaction conditions, yields, and regioselectivity of the formation of condensed heterocyclic systems from 1-Naphthalenol, 7,8-dihydro-.

Structure Reactivity Relationships in 1 Naphthalenol, 7,8 Dihydro Systems

Conformational Analysis and its Impact on Chemical Reactivity

The conformation of the partially saturated ring in 7,8-dihydro-1-naphthalenol systems significantly influences their chemical reactivity. The flexibility of this ring allows for different spatial arrangements of substituents, which in turn affects steric hindrance and the orientation of orbitals involved in chemical reactions.

In derivatives of 1,2,3,4-tetrahydro-1-naphthalenol, which shares a similar dihydronaphthalene core, conformational analysis using ¹H NMR techniques and MM2 theoretical calculations has revealed distinct preferences. For instance, in cis-2-amino-1,2,3,4-tetrahydro-1-naphthalenols, a major conformation is observed where the C(1)-OH group adopts a pseudoaxial disposition to avoid peri-interaction with groups at the C(8) position. cdnsciencepub.com Conversely, the corresponding trans-aminoalcohols in deuterated chloroform (B151607) (CDCl₃) predominantly exhibit an OH/N trans-dipseudoequatorial conformation, which is stabilized by intramolecular hydrogen bonding between the hydroxyl and amino groups. cdnsciencepub.com However, the C(8)-OCH₃ substituted trans-aminoalcohols in DMSO-d₆ favor a major OH/N trans-diaxial conformation. cdnsciencepub.com This conformational preference can directly impact the accessibility of the hydroxyl group and the adjacent aromatic ring to reagents.

The stereochemical outcome of reductions of the corresponding tetralones is also conformation-dependent. Stereoselective reduction of the C(1) carbonyl group in acetamidotetralones and aminotetralones generally yields products with a trans stereochemistry between the hydroxyl and amino groups. cdnsciencepub.com However, the presence of a methoxy (B1213986) group at the C(8) position can reverse this stereoselectivity under the same reaction conditions. cdnsciencepub.com

Electronic Effects of Functional Groups on Reaction Selectivity and Rate

The electronic properties of functional groups attached to the 7,8-dihydro-1-naphthalenol scaffold play a critical role in determining reaction selectivity and rate. These effects are transmitted through the aromatic ring via inductive and resonance effects, influencing the electron density at various positions.

In the context of solvolysis reactions of related dihydronaphthalene systems, the electronic nature of substituents has a profound effect on reaction rates. For instance, in the acid-catalyzed dehydration of substituted naphthalene-cis-1,2-dihydrodiols, which proceed through carbocation intermediates, the effect of substituents on the reaction rate can be correlated using the Yukawa-Tsuno relationship or Hammett substituent constants (σ). researchgate.net Substituents at the 6- and 7-positions of the naphthalene (B1677914) ring are correlated by σ+ with a ρ value of -3.2 for the reaction of the 1-hydroxyl group, indicating a significant buildup of positive charge at the benzylic position in the transition state. researchgate.net The electronic effect of a substituent can be quantified by its substituent constant (σ), which is derived from the difference in the pKa value of the substituted benzoic acid and benzoic acid itself. dalalinstitute.com

The interplay of electronic effects is also evident in the reactions of 1,4-dihydropyrrolo[3,2-b]pyrroles, where the presence of electron-donating substituents at certain positions enables addition-elimination reactions with tetracyanoethylene, while electron-withdrawing substituents prevent the reaction altogether. acs.org

Regiochemical and Stereochemical Control in Synthetic Pathways and Transformations

Achieving regiochemical and stereochemical control is a central challenge in the synthesis and transformation of 7,8-dihydro-1-naphthalenol derivatives. The substitution pattern of the starting material and the reaction conditions are key factors in directing the outcome of a reaction.

The synthesis of polysubstituted naphthalenes often faces challenges with regiochemical control, especially in conventional electrophilic aromatic substitutions. researchgate.net De novo approaches that build the naphthalene ring system from acyclic or monocyclic precursors offer better control over the final substitution pattern. researchgate.net

In the context of electrophilic substitution on 1,1'-bi-2-naphthol (B31242) (BINOL), a related bicyclic aromatic system, remarkable regioselectivity is observed. The hydroxyl groups direct electrophilic attack, with the 6-position being the most favorable site for substitution due to electronic and steric factors. acs.org Modifications to the directing group, such as converting the hydroxyls to acetates, can alter the regioselectivity, favoring substitution at the 5-position. acs.org

Stereochemical control is critical in reactions involving the chiral centers of 7,8-dihydro-1-naphthalenol derivatives. As mentioned earlier, the reduction of related tetralones can be highly stereoselective, and this selectivity can be influenced by remote substituents. cdnsciencepub.com Furthermore, in cycloaddition reactions involving ortho-quinone methides generated from aminonaphthol derivatives, the regio- and diastereoselectivity are dependent on the functional groups present on the reactants. mdpi.com For instance, the synthesis of 1,3-naphthoxazine derivatives from 1-(α-aminoalkyl)-2-naphthols and aldehydes demonstrates how the choice of reactants and conditions can lead to specific stereoisomers. rsc.org

The following table summarizes the regioselective bromination of a BINOL derivative, illustrating the directing effect of the hydroxyl groups.

| Reagent | Position of Bromination |

| N-Bromosuccinimide | 6,6' |

Data derived from studies on the regioselective substitution of BINOL. acs.org

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Naphthalenol, 7,8 Dihydro

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating 1-Naphthalenol, 7,8-dihydro- from complex mixtures, assessing its purity, and analyzing the products of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of 1-Naphthalenol, 7,8-dihydro- and analyzing mixtures containing this compound. lgcstandards.comeuropa.eu HPLC systems, equipped with fluorescence or UV detectors, can effectively separate 1-Naphthalenol, 7,8-dihydro- from related compounds and potential impurities. nih.gov For instance, a reversed-phase HPLC method using a Synergi Hydro-RP column with a mobile phase of 50% (v/v) aqueous acetonitrile (B52724) can be employed for its analysis. nih.gov The purity of 1-Naphthalenol, 7,8-dihydro- has been reported to be as high as 99.40% when analyzed by HPLC. lgcstandards.com This technique is also valuable in studying the hydrolysis products of related diol epoxides of dihydronaphthalene. koreascience.kr

In a typical setup for analyzing naphthols, a multiple excitation and emission configuration can be used with fluorescence detection, operating at excitation wavelengths of 219 nm and 254 nm, and emission wavelengths of 330 nm and 445 nm. nih.gov The method's validation often includes linearity, recovery, and the determination of the limit of detection (LOD) and limit of quantitation (LOQ). grafiati.com

Table 1: HPLC Purity Data for 1-Naphthalenol, 7,8-dihydro-

| Parameter | Result |

|---|

Ultra-Performance Liquid Chromatography (UPLC) for Reaction Product Profiling

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it an excellent tool for profiling reaction products of 1-Naphthalenol, 7,8-dihydro-. irjmets.com UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for faster separations at higher pressures. irjmets.com This enhanced resolution is critical for separating complex mixtures of reaction products that may have very similar chemical structures.

UPLC coupled with mass spectrometry (UPLC-MS) is a powerful combination for identifying unknown products formed during reactions. researchgate.netnih.gov For example, UPLC-Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) has been used to profile the oxidation products of 1-naphthol (B170400), a related compound. researchgate.net This approach allows for the accurate mass measurement of the parent and fragment ions, facilitating the identification of the chemical formula and structure of the reaction products. The use of UPLC can significantly shorten analysis times compared to traditional HPLC methods, increasing throughput in research and quality control laboratories. grafiati.com

Gas Chromatography (GC) for Volatile Compounds and Reaction Products

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a highly effective method for the analysis of volatile compounds and reaction products related to 1-Naphthalenol, 7,8-dihydro-. scholaris.cauzh.ch For analysis, the compound may need to be derivatized, for example, by silylation, to increase its volatility and thermal stability. uzh.ch

In one study, the photochemical reaction products of 1-naphthol were identified using GC-MS. scholaris.ca The analysis revealed the formation of 1,4-naphthoquinone (B94277) and 2,3-epoxyresin-2,3-dihydro-1,4-naphthoquinone, with distinct peak times of 12.31 min and 13.46 min, respectively. scholaris.ca The NIST Chemistry WebBook also lists gas chromatography data for 5,6,7,8-tetrahydro-1-naphthalenol. nist.gov GC-MS is also used for the quantitative determination of naphthols in various matrices, often involving an extraction step followed by derivatization. uzh.ch

Table 2: GC-MS Retention Times for Related Naphthol Reaction Products

| Compound | Retention Time (min) |

|---|---|

| 1,4-Naphthoquinone | 12.31 scholaris.ca |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions involving 1-Naphthalenol, 7,8-dihydro- and for screening for its presence in mixtures. umass.eduukessays.comlibretexts.org TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). umass.eduukessays.com

To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals alongside the starting material. rochester.eduyoutube.com The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. rochester.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC and is dependent on the polarity of the compound, the stationary phase, and the mobile phase. libretexts.org Visualization of the spots is often achieved using UV light, as many aromatic compounds like 1-Naphthalenol, 7,8-dihydro- are UV-active, or by staining with reagents like iodine vapor. umass.edu

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous structural elucidation of 1-Naphthalenol, 7,8-dihydro-, providing detailed information about its atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of 1-Naphthalenol, 7,8-dihydro-. chemicalbook.com This technique provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Naphthalenol, 7,8-dihydro- provides information on the number of different types of protons, their chemical shifts (positions in the spectrum), the splitting patterns (due to coupling with neighboring protons), and the integration (the relative number of protons of each type). For the related compound 5,6,7,8-tetrahydro-1-naphthol, characteristic signals for the aromatic and aliphatic protons are observed. chemicalbook.com In a similar vein, the ¹H NMR spectrum of 1-Naphthalenol, 7,8-dihydro- would show distinct signals for the protons on the aromatic ring and the dihydro portion of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For 1-Naphthalenol, 7,8-dihydro-, the spectrum would show signals for the aromatic carbons, including the carbon bearing the hydroxyl group, as well as the aliphatic carbons in the dihydro-naphthalene ring system. A certificate of analysis for 7,8-Dihydro-1-naphthalenol has confirmed its structure using ¹³C NMR. lgcstandards.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Naphthalenol, 7,8-dihydro- |

| 1-Naphthol |

| 1,4-Naphthoquinone |

| 2,3-Epoxyresin-2,3-dihydro-1,4-naphthoquinone |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the molecular weight determination and structural elucidation of 1-Naphthalenol, 7,8-dihydro- through fragmentation analysis. Various MS methods, including Fast Atom Bombardment (FAB-MS), High-Resolution Mass Spectrometry (HRMS), Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry, and Gas Chromatography-Mass Spectrometry (GC-MS), provide complementary information for a comprehensive characterization.

Fast Atom Bombardment (FAB-MS): This soft ionization technique is particularly useful for obtaining molecular weight information of non-volatile and thermally labile compounds. In the analysis of compounds structurally related to 1-Naphthalenol, 7,8-dihydro-, such as 2,4,7-trimethylquinoline-5-ol, FAB-MS has been successfully used to identify the protonated molecular ion [M+H]⁺, confirming the molecular weight of the synthesized compound. For 1-Naphthalenol, 7,8-dihydro-, FAB-MS would be expected to show a prominent [M+H]⁺ ion, providing a direct measure of its molecular mass.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For 1-Naphthalenol, 7,8-dihydro-, HRMS would yield a precise mass for the molecular ion, allowing for the unambiguous confirmation of its elemental formula, C₁₀H₁₀O. The high resolution of this technique is also beneficial in resolving complex mixtures and identifying unknown metabolites or degradation products.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF MS combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high sensitivity, resolution, and accurate mass capabilities. This hybrid technique is well-suited for both targeted and non-targeted analysis. In the context of analyzing complex samples that may contain 1-Naphthalenol, 7,8-dihydro-, such as environmental or biological matrices, LC-Q-TOF/MS allows for the simultaneous acquisition of precursor and fragment ion data. This facilitates the identification of the compound and its metabolites through accurate mass measurements and the study of their fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. Prior to analysis, polar functional groups like the hydroxyl group in 1-Naphthalenol, 7,8-dihydro- may require derivatization to increase volatility. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and detection. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, which can be compared against spectral libraries for identification. GC-MS has been widely used for the analysis of related compounds like naphthols in various matrices.

Table 1: Expected Mass Spectrometric Data for 1-Naphthalenol, 7,8-dihydro-

| Analytical Technique | Expected Observation | Significance |

| FAB-MS | Protonated molecular ion [M+H]⁺ | Confirms molecular weight. |

| HRMS | High-accuracy mass of molecular ion | Determines elemental composition. |

| Q-TOF MS | Accurate mass of precursor and fragment ions | Enables identification in complex mixtures. |

| GC-MS | Characteristic fragmentation pattern | Provides a molecular fingerprint for identification. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of 1-Naphthalenol, 7,8-dihydro- would exhibit characteristic absorption bands corresponding to its specific structural features.

The most prominent feature in the IR spectrum of 1-Naphthalenol, 7,8-dihydro- is expected to be a strong, broad absorption band in the region of 3200–3550 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of a C-O stretching vibration, typically appearing as a sharp peak around 1210 cm⁻¹, would further confirm the presence of the phenol (B47542) functional group.

The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring would give rise to one or more sharp peaks in the 1550–1700 cm⁻¹ region. The specific substitution pattern on the naphthalene (B1677914) ring will influence the exact position and number of these bands. Additionally, the out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern of the aromatic ring, would be observed in the fingerprint region (below 1000 cm⁻¹). For instance, related naphthol compounds show characteristic bands for out-of-plane C-H bends that can indicate the number of adjacent hydrogen atoms on the ring.

Table 2: Predicted Infrared Absorption Bands for 1-Naphthalenol, 7,8-dihydro-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Peak Characteristics |

| Hydroxyl (-OH) | O-H Stretch | 3200–3550 | Strong, Broad |

| Phenol | C-O Stretch | ~1210 | Sharp |

| Aromatic Ring | C-H Stretch | >3000 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1550–1700 | Sharp, Variable Intensity |

| Aromatic Ring |

Theoretical and Computational Investigations of 1 Naphthalenol, 7,8 Dihydro

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the intricate details of molecular structures, properties, and reactivity. In the context of 1-Naphthalenol, 7,8-dihydro-, these computational methods provide a theoretical framework to understand its electronic behavior, spectroscopic characteristics, and potential chemical transformations.

Density Functional Theory (DFT) for Electronic Structure, Reaction Pathways, and Energetics

Density Functional Theory (DFT) is a computational method that has proven to be invaluable for investigating the electronic structure of molecules. scispace.com It allows for the calculation of various electronic properties, providing insights into the distribution of electrons and the nature of chemical bonds within 1-Naphthalenol, 7,8-dihydro-. By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict regions of the molecule that are likely to be involved in chemical reactions.

DFT calculations are also instrumental in mapping out potential reaction pathways. osti.govmdpi.com For instance, in the context of oxidation reactions, DFT can be used to explore the reaction of the 1-naphthyl radical with molecular oxygen. researchgate.net These calculations help in identifying intermediates and transition state structures, providing a detailed picture of the reaction mechanism. The energetics of these pathways can be determined, including the calculation of activation barriers and reaction enthalpies, which are crucial for understanding the feasibility and kinetics of a given transformation. researchgate.net For example, DFT has been used to study the oxidation of naphthalene (B1677914) initiated by the hydroxyl radical, a process that involves the formation of naphthyl radicals. researchgate.net

The accuracy of DFT calculations can be influenced by the choice of the functional. osti.gov Different functionals may provide varying levels of accuracy for different types of reactions. Therefore, it is often necessary to benchmark the performance of various functionals against high-level theoretical methods or experimental data to ensure the reliability of the computational results. osti.gov

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to study the response of a molecule to time-dependent electromagnetic fields, such as light. worldscientific.com This makes it a particularly useful tool for predicting and interpreting spectroscopic properties, such as UV-Vis absorption spectra. nih.gov TDDFT calculations can provide information about the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands. researchgate.net

By simulating the electronic spectrum, TDDFT can aid in the assignment of experimentally observed absorption bands to specific electronic transitions within the 1-Naphthalenol, 7,8-dihydro- molecule. ias.ac.in This allows for a deeper understanding of how the molecule interacts with light and the nature of its excited electronic states. The method has been successfully applied to study the spectroscopic properties of various organic molecules, including those with similar structural motifs to 1-Naphthalenol, 7,8-dihydro-. ias.ac.inmdpi.com

Ab Initio and Multireference Methods for Molecular Properties

Ab initio and multireference methods represent a class of high-level quantum chemical calculations that are based on first principles, without the need for empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of various molecular properties.

For 1-Naphthalenol, 7,8-dihydro-, these methods can be employed to obtain precise geometries and vibrational frequencies. researchgate.net They are also used to calculate other important properties such as polarizabilities and hyperpolarizabilities, which describe the response of the molecule to an external electric field. While computationally more demanding than DFT, ab initio and multireference methods are often used as a benchmark to assess the performance of less expensive methods. acs.org They are particularly important for systems where electron correlation effects are significant.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of 1-Naphthalenol, 7,8-dihydro-.

These simulations can reveal the accessible conformations of the molecule in different environments, such as in solution or in a protein binding site. nih.gov This is particularly important for understanding how the flexibility of the molecule might influence its biological activity or its interactions with other molecules. MD simulations can also be used to study the hydrogen bonding patterns and other non-covalent interactions that govern the behavior of 1-Naphthalenol, 7,8-dihydro- in condensed phases. The insights gained from these simulations are complementary to the static picture provided by quantum chemical calculations and are crucial for a comprehensive understanding of the molecule's behavior. nih.gov

Computational Modeling of Biocatalytic Mechanisms and Enzyme-Substrate Interactions

Computational modeling plays a crucial role in understanding how enzymes catalyze reactions involving substrates like 1-Naphthalenol, 7,8-dihydro-. nih.govnumberanalytics.com These methods can provide detailed insights into the interactions between the substrate and the enzyme's active site, helping to elucidate the catalytic mechanism at a molecular level.

Techniques such as quantum mechanics/molecular mechanics (QM/MM) are particularly well-suited for studying enzyme-catalyzed reactions. numberanalytics.com In this approach, the reactive part of the system (the substrate and key active site residues) is treated with a high level of quantum mechanics, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field. This allows for the simulation of the chemical reaction within the complex environment of the enzyme. numberanalytics.com

Computational studies can help identify key amino acid residues involved in substrate binding and catalysis. nih.gov For example, modeling can reveal how an enzyme like tetrahydroxynaphthalene reductase interacts with its substrate, highlighting important enzyme-substrate interactions. researchgate.net Furthermore, computational approaches are being used in enzyme engineering to design new biocatalysts with improved activity or altered substrate specificity. europa.euarxiv.org By understanding the principles of enzyme catalysis through computational modeling, it becomes possible to rationally design mutations that can enhance the performance of an enzyme for a specific application.

Advanced Synthetic and Material Science Applications of 1 Naphthalenol, 7,8 Dihydro and Its Derivatives

Application as Reagents and Building Blocks in Stereoselective Synthesis (e.g., for Indane derivatives)

The chiral nature of 1-Naphthalenol, 7,8-dihydro- makes it an important synthon in stereoselective synthesis, where the goal is to create specific stereoisomers of a target molecule. One notable application is in the stereoselective preparation of indane derivatives.

Detailed Research Findings: A key transformation leveraging this compound is the ring contraction of dihydronaphthalenes to form indanes. This process can be mediated by chiral hypervalent iodine(III) reagents, utilizing 7,8-Dihydro-1-naphthalenol as a reactant. Hypervalent iodine reagents are known to promote a variety of oxidative rearrangement reactions, including the ring contraction of cycloalkenes. nih.govnih.govrsc.org In this specific application, the chirality inherent in the starting dihydronaphthol directs the stereochemical outcome of the ring contraction, leading to the formation of enantiomerically enriched indane products. This method provides a powerful route to chiral indanes, which are important structural motifs in many biologically active compounds and pharmaceuticals.

The dihydronaphthalene scaffold itself is a crucial element in creating axial chirality. Research has shown the asymmetric synthesis of axially chiral chalcones is made possible through the formation of exocyclic dihydronaphthalene intermediates, which play a critical role in establishing the desired chirality. researchgate.netnih.gov This highlights the utility of the dihydronaphthalene framework as a foundational element for inducing and controlling stereochemistry in complex molecular architectures.

| Application | Reagent/Building Block | Transformation | Product | Significance |

| Stereoselective Synthesis | 1-Naphthalenol, 7,8-dihydro- | Chiral hypervalent iodine-mediated ring contraction | Chiral Indane Derivatives | Access to important pharmaceutical and biologically active scaffolds. |

| Asymmetric Catalysis | Exocyclic Dihydronaphthalenes | Asymmetric vinylogous domino double-isomerization | Axially Chiral Chalcones | Establishes a method for creating axial chirality. researchgate.netnih.gov |

Precursors for the Synthesis of Complex Natural Products and Pharmaceutical Intermediates

While direct, extensive literature on 1-Naphthalenol, 7,8-dihydro- as a precursor for specific marketed drugs is nascent, its structural parent, 1-naphthol (B170400), is a well-established starting material for numerous pharmaceuticals and agrochemicals. nih.gov The applications of 1-naphthol provide a strong indication of the potential utility of its chiral, partially saturated derivative. The "chiral pool," a collection of abundant, naturally occurring chiral molecules, serves as a cornerstone for the total synthesis of complex natural products, and versatile synthons like 7,8-dihydro-1-naphthalenol are valuable additions to this collection. nih.gov

Potential Applications: The combination of a reactive phenol (B47542), a chiral center, and a modifiable aromatic ring in 1-Naphthalenol, 7,8-dihydro- makes it an attractive starting point for synthesizing complex molecular targets. Its structure can be strategically manipulated to build the core of various natural products or to serve as a key intermediate for active pharmaceutical ingredients (APIs). evonik.comq100lifesciences.com The synthesis of chiral biaryl natural products, for instance, often relies on the coupling of naphthol precursors, demonstrating the importance of this class of compounds in constructing complex architectures. nih.gov The principles used in synthesizing natural products from other chiral precursors, such as chiral glycols, can be conceptually applied to strategies starting with 7,8-dihydro-1-naphthalenol. iupac.orgiupac.org

Development of Functional Materials and Polymers (e.g., Polymer Synthesis, Epoxy Resin Formulation, for dihydro-naphthol derivatives generally)

Naphthol and its derivatives are increasingly incorporated into polymer backbones to enhance thermal and mechanical properties. Dihydro-naphthol derivatives, including 1-Naphthalenol, 7,8-dihydro-, are valuable in the formulation of high-performance functional materials such as epoxy resins and advanced polymers.

Other Functional Polymers: Beyond epoxies, naphthol derivatives are used to create other functional polymers. For example, naphthoxazine-functionalized polymers, synthesized from naphthols, formaldehyde, and amines, are a class of phenolic resins with excellent thermal and mechanical properties. researchgate.netrsc.org The development of such functional polymers is a key area of material science, aiming to create materials with specific, tailored properties for biomedical applications, catalysis, and separation technologies. nih.govmtu.edu

| Material Type | Naphthol Derivative | Key Properties Conferred | Potential Application |

| Epoxy Resins | Dihydroxynaphthalene / Naphthols | High thermal stability, low moisture absorption, high glass transition temperature (Tg). mdpi.comgoogle.comresearchgate.net | Electronics packaging, aerospace composites, high-performance adhesives. mdpi.comresearchgate.net |

| Polynaphthoxazines | 2-Naphthol (B1666908) | Superior thermal and mechanical properties, high char yield. researchgate.net | High-temperature structural components, flame-retardant materials. |

| Cyanate (B1221674) Ester Resins | Naphthoxazines with cyanate ester groups | Enhanced thermal properties. rsc.org | Advanced composites for aerospace and electronics. rsc.org |

Photochemical and Photochromic Materials (e.g., Dihydronaphthofurans, conceptually related)

Conceptually, 1-Naphthalenol, 7,8-dihydro- serves as an ideal precursor for the synthesis of dihydronaphthofurans (DHNs). DHNs are a significant class of heterocyclic compounds found in many natural products and are investigated for their biological activity and interesting photochemical properties. rsc.org

Detailed Research Findings: A variety of synthetic methods have been developed to produce dihydronaphthofurans from naphthol precursors. rsc.org These methods include acid-catalyzed reactions, intramolecular cyclizations, and cycloaddition reactions. rsc.org For example, the reaction of a naphthol with reagents like ethyl 2,3-dibromopropanoate or styrene (B11656) oxide can lead to the formation of the dihydronaphthofuran ring system. rsc.org Another powerful method is the iodocyclization of allyl-naphthols, which proceeds regioselectively to yield the furan (B31954) ring fused to the naphthalene (B1677914) core. rsc.org

Crucially, certain derivatives, such as vinylidene-naphthofurans, exhibit photochromism—a reversible transformation between two forms having different absorption spectra upon exposure to light. rsc.org This property makes them candidates for applications in optical data storage, molecular switches, and smart materials. The synthesis of these photochromic materials often starts from naphthols, indicating that 1-Naphthalenol, 7,8-dihydro- could be used to create novel photoactive compounds with a chiral element, potentially influencing the chiroptical properties of the resulting material. The photochemical reactivity of other naphthalene derivatives, such as naphthol-naphthalimide conjugates, has also been explored for biological applications, further demonstrating the versatility of the naphthalene scaffold in photochemistry. mdpi.com

Catalyst and Ligand Design in Asymmetric Synthesis

The design of effective chiral ligands is paramount to the field of asymmetric catalysis, where metal complexes are used to produce enantiomerically pure compounds. nih.govresearchgate.net The structure of 1-Naphthalenol, 7,8-dihydro- possesses features that make it an attractive scaffold for the development of new chiral ligands.

Conceptual Design: The efficacy of a chiral ligand depends on its ability to create a well-defined, asymmetric environment around a metal center. nih.gov Many successful ligands are based on biaryl scaffolds, such as BINOL (1,1'-bi-2-naphthol), which possess C2 symmetry and create a rigid, chiral pocket. The 1-Naphthalenol, 7,8-dihydro- unit could be used to construct novel ligands in several ways:

As a Biaryl Precursor: Dimerization of 1-Naphthalenol, 7,8-dihydro- could lead to a partially saturated BINOL analogue. The reduced flexibility of the dihydro-naphthalene rings compared to a fully aromatic system could create a unique steric environment, influencing the selectivity of catalytic reactions.

In P,N-Ligand Architectures: The hydroxyl group can be readily converted into a phosphine (B1218219) or phosphite (B83602) group, while other parts of the molecule can be functionalized with a nitrogen-containing moiety. Such P,N-ligands have proven to be highly effective in a wide range of metal-catalyzed reactions, often outperforming traditional C2-symmetric ligands. nih.gov

In Organocatalysis: The phenolic proton and the aromatic system can participate in hydrogen bonding and π-π stacking interactions. Axially chiral styrene-based organocatalysts have been shown to effectively control stereoselectivity through such non-covalent interactions. snnu.edu.cn Derivatives of 1-Naphthalenol, 7,8-dihydro- could be designed to act as organocatalysts for various transformations.

The development of new ligand families is crucial for expanding the scope of asymmetric catalysis, and scaffolds derived from readily available chiral building blocks like 1-Naphthalenol, 7,8-dihydro- represent a promising direction for future research. nih.govoup.comfrontiersin.orgresearchgate.net

Q & A

Q. What analytical methods are recommended for detecting and quantifying 1-Naphthalenol, 7,8-dihydro- in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used. For example, Zheng et al. (2022) employed HPLC to analyze 7,8-Dihydro-ʟ-biopterin, a structurally related compound, in metabolic profiling of cardiovascular disease models . NMR spectroscopy (¹H and ¹³C) is also critical for structural validation, as demonstrated in studies on tetrahydro-β-naphthol derivatives .

Q. How can the stereochemistry and structural conformation of 1-Naphthalenol, 7,8-dihydro- derivatives be confirmed experimentally?

X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments are essential. Wang et al. (2002) resolved the crystal structure of human tryptophan hydroxylase bound to 7,8-Dihydro-ʟ-biopterin, highlighting the importance of cofactor interactions in stereochemical assignments . Computational modeling (e.g., DFT calculations) can supplement experimental data .

Q. What synthetic strategies are effective for preparing 1-Naphthalenol, 7,8-dihydro- derivatives?

Copper(II)-catalyzed oxidation of tautomerizable C(sp³)–H bonds offers regioselective pathways, as shown in the synthesis of dihydroisoquinolinone derivatives . Acid-promoted cyclization and hydrogenation of naphthalene precursors are alternative routes, with careful control of reaction conditions (e.g., solvent polarity, temperature) to avoid side products .

Advanced Research Questions

Q. What experimental models are suitable for studying the biological activity of 1-Naphthalenol, 7,8-dihydro- in neurotransmitter systems?

Rodent models (e.g., mesenteric artery assays) have been used to evaluate vasorelaxant effects linked to tetrahydrobiopterin analogs . For neuropharmacological studies, sub-milligram doses of 8-hydroxy-DPAT (a tetralin derivative) in rats revealed dose-dependent serotonin receptor modulation . Human cell lines expressing tryptophan hydroxylase can further elucidate cofactor dependencies .

Q. How can researchers reconcile contradictory data on the metabolic roles of 1-Naphthalenol, 7,8-dihydro- derivatives?

Discrepancies in metabolic pathway activation (e.g., cardiovascular vs. hepatic systems) may arise from species-specific enzyme kinetics or assay sensitivity. Multi-omics approaches (metabolomics, proteomics) are recommended to map tissue-specific interactions. For example, Zheng et al. (2022) integrated metabolic profiles with clinical phenotypes to resolve contradictions in angina pectoris studies .

Q. What methodologies address the compound’s potential organ toxicity in preclinical studies?

Follow OECD guidelines for acute oral toxicity (e.g., H302 classification) and respiratory irritation (H335) . In vivo studies should prioritize dose escalation in rodents, with histopathological analysis of hepatic and renal tissues . Computational toxicology tools (e.g., QSAR models) can predict structure-activity relationships for novel derivatives .

Q. How can mechanistic studies elucidate the compound’s role in oxidative stress pathways?

Electron paramagnetic resonance (EPR) spectroscopy can detect radical intermediates formed during oxidation reactions . For biological systems, measure biomarkers like glutathione depletion or lipid peroxidation in cell cultures exposed to 1-Naphthalenol derivatives. Wang et al. (2002) linked cofactor redox states to enzymatic activity via stopped-flow kinetics .

Q. What regulatory considerations apply to handling 1-Naphthalenol, 7,8-dihydro- in laboratory settings?

Adhere to GHS classifications: Use PPE for skin/eye protection (H315, H319) and ensure fume hoods for airborne particulate control . Document stability data (e.g., thermal degradation profiles) and impurity thresholds per ICH Q3A guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.